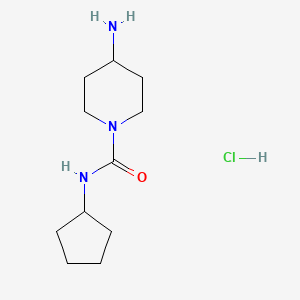![molecular formula C15H20FNO2 B3027457 tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate CAS No. 1286275-69-1](/img/structure/B3027457.png)
tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate
Descripción general
Descripción
The compound tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate is a chemical entity that can be synthesized and utilized in various organic reactions. It is related to a class of compounds that serve as intermediates in the synthesis of biologically active molecules, such as antimycobacterial agents and CCR2 antagonists. The tert-butyl group is a common protecting group in organic synthesis, often used to protect the carbamate functionality during chemical transformations [
Aplicaciones Científicas De Investigación
Synthesis and Optimization
- The compound tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate is an essential intermediate in synthesizing various biologically active compounds, such as omisertinib (AZD9291). A study by Zhao et al. (2017) discusses a rapid synthetic method for a related compound and the optimization of the synthesis process, highlighting the importance of these intermediates in pharmaceutical research (Zhao et al., 2017).
Utility in Enantioselective Synthesis
- Ober et al. (2004) note that a structurally similar tert-butyl carbamate derivative is crucial for synthesizing carbocyclic analogues of 2'-deoxyribonucleotides, proving the compound's value in enantioselective synthesis, which is vital for creating specific drug molecules (Ober et al., 2004).
In the Synthesis of Anti-Cancer Drugs
- Hao (2011) discusses the synthesis of a key anti-cancer drug intermediate that is structurally related to this compound. This indicates the role of such compounds in developing novel treatments for cancer (Hao, 2011).
Development of Functionalized Carbamates
- The work by Ortiz et al. (1999) demonstrates the development of functionalized carbamates, which are crucial in synthesizing various pharmaceutical compounds. Such research is integral to advancing drug discovery and development (Ortiz et al., 1999).
Crystal Structure and Biological Evaluation
- Research by Sanjeevarayappa et al. (2015) on a compound similar to this compound involves characterization and biological evaluation, indicating the potential biomedical applications of such compounds (Sanjeevarayappa et al., 2015).
Chemical Transformations in Organic Synthesis
- Guinchard et al. (2005) describe the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, showing how tert-butyl carbamates can serve as building blocks in complex organic syntheses. This highlights their versatility in creating diverse chemical structures (Guinchard et al., 2005).
Conversion into α-Functionalized α-Amino Silanes
- Sieburth et al. (1996) studied the metalation and reaction of tert-butyl carbamate derivatives with electrophiles, illustrating the compound's utility in preparing α-functionalized α-amino silanes, which are important in materials science and catalysis (Sieburth et al., 1996).
Atmospheric CO2 Fixation
- Takeda et al. (2012) developed a method for atmospheric CO2 fixation using tert-butyl hypoiodite (t-BuOI) and unsaturated amines, leading to cyclic carbamates. This showcases the environmental applications of tert-butyl carbamates in carbon capture technologies (Takeda et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c1-14(2,3)19-13(18)17-15(9-4-10-15)11-5-7-12(16)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUOHBUMWOQMIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201148217 | |
| Record name | Carbamic acid, N-[1-(4-fluorophenyl)cyclobutyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201148217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1286275-69-1 | |
| Record name | Carbamic acid, N-[1-(4-fluorophenyl)cyclobutyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286275-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(4-fluorophenyl)cyclobutyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201148217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



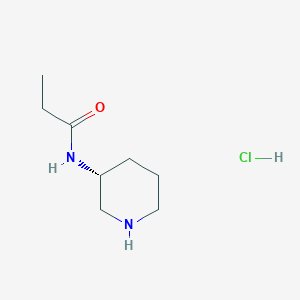


![Methyl 2-[4-(tert-butoxycarbonylamino)piperidine-1-carbonyl]benzoate](/img/structure/B3027383.png)
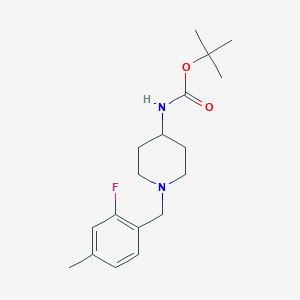

![tert-Butyl [1-(4-chlorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B3027386.png)
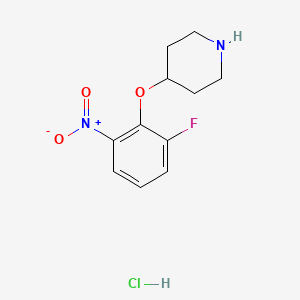
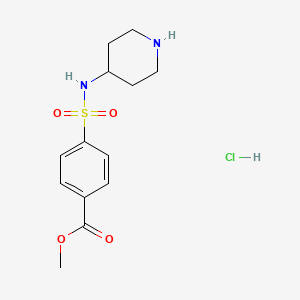
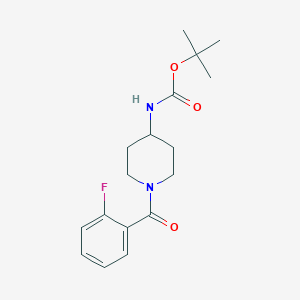
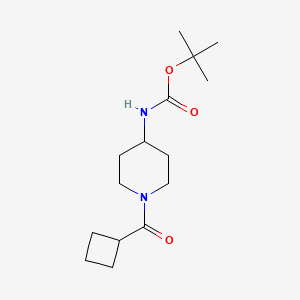
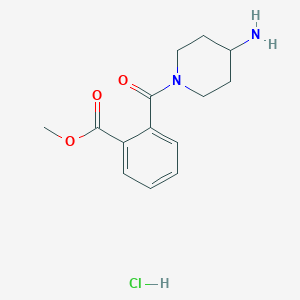
![Methyl 3-[4-(tert-butoxycarbonyl)amino-piperidine-1-carbonyl]benzoate](/img/structure/B3027396.png)
